molecular formula C10H7NO4 B8776566 Tyrphostin AG30

Tyrphostin AG30

Cat. No.: B8776566
M. Wt: 205.17 g/mol
InChI Key: CJMWBHLWSMKFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

AG30 is synthesized through a series of chemical reactions involving the formation of an α-helix structure with a number of hydrophobic and cationic amino acids. The synthesis involves the replacement of several amino acids to enhance its properties. For instance, the replacement of cationic amino acids increases both the angiogenic and antimicrobial properties of the peptide .

Industrial Production Methods

The large-scale production of AG30 involves the conventional solution method, which adheres to Good Manufacturing Practice guidelines. This method ensures the stability and purity of the compound, making it suitable for clinical applications .

Chemical Reactions Analysis

Types of Reactions

AG30 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving AG30 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of AG30 with enhanced biological activities. For instance, the modified version AG30/5C has improved antibacterial and angiogenic properties .

Scientific Research Applications

AG30 has a wide range of scientific research applications, including:

Mechanism of Action

AG30 exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways, such as the STAT5 pathway, which is crucial for the self-renewal of cancer cells. Additionally, AG30 activates human mast cells via the Mas-related G protein-coupled receptor X2, leading to degranulation and immune responses .

Comparison with Similar Compounds

AG30 is compared with other similar compounds, such as LL-37 and PR39, which also exhibit angiogenic and antimicrobial properties. AG30 is unique due to its selective inhibition of the epidermal growth factor receptor tyrosine kinase and its ability to inhibit the activation of STAT5 . Other similar compounds include:

AG30 stands out due to its dual role in inhibiting cancer cell self-renewal and promoting wound healing, making it a versatile compound in scientific research and therapeutic applications.

Properties

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-4,12-13H,(H,14,15)

InChI Key

CJMWBHLWSMKFSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2N aqueous sodium hydroxide solution (175 ml, 350 mmol) heated at 60° C. were added cyanoacetic acid (7.2 g, 86.7 mmol) and 3, 4-dihydroxybenzaldehyde (12.0 g, 86.9 mmol), and the resulting mixture was stirred for 30 minutes. The reaction mixture was allowed to cool at room temperature and gradually mixed with dilute hydrochloric acid until the reaction mixture became acidic. The product was filtered and dried to give α-cyano-3, 4-dihydroxycinnamic acid (hereinafter referred to as "Compound A" (10.0 g, 56% in yield).
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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